molecular formula C11H15BFNO3 B1520069 (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-23-5

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1520069
CAS No.: 874219-23-5
M. Wt: 239.05 g/mol
InChI Key: FYINHVVQWXVREN-UHFFFAOYSA-N
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Description

“(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. Boronic acids are known to reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through various methods. One such method is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters . The specific synthesis process for “this compound” is not well-documented in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . Its average mass is 239.051 Da and its monoisotopic mass is 239.112900 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis of boronic acid derivatives, such as the closely related 4-amino-3-fluorophenylboronic acid, involves protecting amine groups and carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis. These compounds are critical in constructing glucose sensing materials that operate at physiological pH, demonstrating their significance in medical diagnostics and therapeutic monitoring (Das et al., 2003).

Optical Modulation and Sensing Applications

Phenyl boronic acids, including derivatives similar to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, are utilized for their ability to bind to saccharides, enabling the development of sensors for saccharide recognition. This application is exemplified in the modification of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), which quench near-infrared fluorescence in response to saccharide binding, highlighting the potential for non-invasive glucose monitoring technologies (Mu et al., 2012).

Fluorescence Quenching and Molecular Interactions

The study of fluorescence quenching mechanisms in boronic acid derivatives offers insights into their reactivity and binding characteristics, critical for designing effective fluorescence-based sensors. Research on derivatives like 4-fluoro-2-methoxyphenyl boronic acid in alcohols demonstrates how conformational changes and intermolecular interactions influence their sensing capabilities, paving the way for advanced diagnostic tools (Geethanjali et al., 2015).

Advanced Affinity Transducers

Boronate-substituted polyanilines, similar in function to this compound, serve as advanced affinity transducers. Their synthesis conditions are optimized for high conductivity, indicating potential applications in biosensing technologies for detecting polyols and saccharides without the need for additional reagents (Nikitina et al., 2015).

Mechanistic Insights into Boronic Acid Functionality

Understanding the interaction mechanisms of boronic acids with diols and their influence on fluorescence properties is essential for developing responsive sensors. Research into ortho-aminomethylphenylboronic acids, which share functional groups with this compound, sheds light on how these compounds bind to carbohydrates and modulate the emission properties of fluorophores, crucial for carbohydrate sensing applications (Sun et al., 2019).

Mechanism of Action

Target of Action

The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds . In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction .

Future Directions

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, have a wide range of potential applications due to their ability to reversibly bind diols . They are increasingly utilized in diverse areas of research, including the development of sensors for numerous saccharide species . Future research may focus on further exploring these applications and developing new synthesis methods for boronic acids.

Properties

IUPAC Name

[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYINHVVQWXVREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660230
Record name [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-23-5
Record name B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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